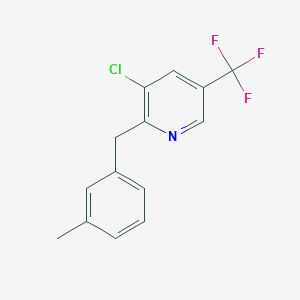

3-Chloro-2-(3-methylbenzyl)-5-(trifluoromethyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by various substitution reactions to introduce the trifluoromethyl, chloro, and 3-methylbenzyl groups .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, which contributes to the compound’s stability and reactivity. The trifluoromethyl group is a strong electron-withdrawing group, which would increase the acidity of the compound and potentially affect its reactivity .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The pyridine ring might undergo electrophilic substitution reactions, while the trifluoromethyl group might be involved in nucleophilic substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group might increase the compound’s polarity, affecting its solubility in different solvents . The pyridine ring might contribute to the compound’s thermal stability and resistance to oxidation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Pyridine derivatives, such as 2,3-Dichloro-5-trifluoromethyl pyridine, are crucial in the synthesis of pesticides. The methodologies for synthesizing these compounds often involve fluorination and chlorination, showcasing their importance in producing agrochemicals (Lu Xin-xin, 2006). Similarly, the synthesis and application research of 2-Chloro-5-Trifluoromethyl Pyridine provide insights into the use of such pyridine derivatives as intermediates in creating herbicides, indicating a broader scope for related compounds in agrochemical development (Li Zheng-xiong, 2004).

Material Science Applications

In material science, pyridine derivatives play a significant role in the synthesis of novel materials. For instance, soluble polyimides derived from polycondensation of pyridine and fluorine-containing monomers exhibit remarkable solubility and thermal stability, indicating the utility of pyridine derivatives in creating high-performance polymers (Shujiang Zhang et al., 2007). These findings suggest the potential for compounds like 3-Chloro-2-(3-methylbenzyl)-5-(trifluoromethyl)pyridine in developing advanced polymeric materials.

Pharmaceuticals and Biochemical Research

The structure and biochemical activities of related pyridine compounds, such as the study on antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine, reveal the potential biomedical applications of pyridine derivatives (M. Evecen et al., 2017). Such studies underscore the role of chloro- and trifluoromethyl-substituted pyridines in developing new antimicrobial agents and exploring their interactions with biological molecules.

Safety and Hazards

Propiedades

IUPAC Name |

3-chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3N/c1-9-3-2-4-10(5-9)6-13-12(15)7-11(8-19-13)14(16,17)18/h2-5,7-8H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZHPIJKWIYIND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666057 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-Chloro-2-[(3-methylphenyl)methyl]-5-(trifluoromethyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2806397.png)

![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2806405.png)

![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)

![2-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2806412.png)

![4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2806413.png)

![N-(4-ethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)